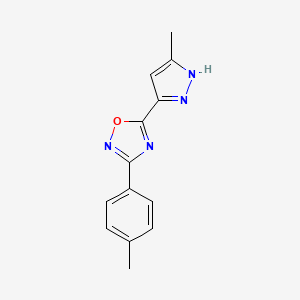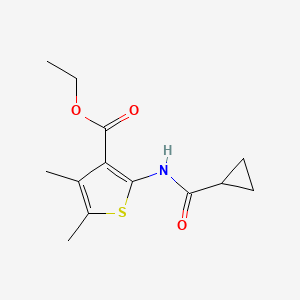
1-(azepan-1-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)ethan-1-one, commonly referred to as ABD, is a novel synthetic compound with a wide range of potential applications in the fields of scientific research, medicine, and biochemistry. ABD is a heterocyclic compound composed of a benzene ring with a nitrogen atom at the center and a benzodiazepine ring attached to the nitrogen atom. ABD has been found to be both stable and soluble in a variety of organic solvents, making it an ideal compound for use in scientific research.
作用机制
The mechanism of action of ABD is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is involved in many neurological processes. It is also believed that it may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABD are still being studied. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase and has been shown to have anti-inflammatory and anti-anxiety effects in animal models. It has also been found to have anti-cancer effects in some cell lines.
实验室实验的优点和局限性
ABD has several advantages for use in laboratory experiments. It is a stable and soluble compound, making it an ideal compound for use in scientific research. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, ABD has some limitations for use in laboratory experiments. It is not yet fully understood how it works and its effects on the human body are still being studied.
未来方向
There are a number of potential future directions for research into ABD. These include further studies into its mechanism of action, its effects on the human body, and its potential applications in medicine and biochemistry. Additionally, further research could be conducted into its potential as an inhibitor of other enzymes and its potential as a therapeutic agent. Other potential future directions include exploring the use of ABD in drug delivery systems and its potential use as an anti-cancer agent.
合成方法
ABD can be synthesized in a three-step process. The first step involves the reaction of 1-azepan-1-yl-2-chloroethane with 2-benzyl-1H-1,3-benzodiazole in the presence of a base, such as sodium hydroxide, to produce an intermediate compound. This intermediate compound is then reacted with ethyl bromide to form the desired product, ABD.
科学研究应用
ABD has been used in a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is involved in many neurological processes. It has also been used as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. ABD has also been used in studies of the effects of drugs on the central nervous system.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(2-benzylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(24-14-8-1-2-9-15-24)17-25-20-13-7-6-12-19(20)23-21(25)16-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISXFXAICAPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)

![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)

![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6418159.png)
